N-(5-Bromo-2-methylpyridin-3-yl)acetamide
Overview
Description
N-(5-Bromo-2-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Scientific Research Applications
N-(5-Bromo-2-methylpyridin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s derivatives are investigated for their properties as chiral dopants in liquid crystals, which are used in display technologies.
Biological Studies: It has been studied for its anti-thrombolytic and biofilm inhibition activities, making it a candidate for developing new antimicrobial agents.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-methylpyridin-3-yl)acetamide can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride in the presence of triethylamine. The reaction is typically carried out in dichloromethane at ambient temperature for an extended period, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki cross-coupling reactions to form new carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Suzuki Cross-Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or ethanol.
Major Products
The major products formed from these reactions are various substituted pyridine derivatives, which can be further functionalized for specific applications.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its observed biological activities. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Another brominated pyridine derivative with similar reactivity but different applications.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyridine and pyrimidine moiety, showing diverse biological activities.
Uniqueness
N-(5-Bromo-2-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of an acetamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(5-bromo-2-methylpyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-8(11-6(2)12)3-7(9)4-10-5/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTYXFKKBCBRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301214-71-0 | |
Record name | N-(5-bromo-2-methylpyridin-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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